![molecular formula C14H21N3O4 B2717974 4-({[(叔丁氧羰基)氨基]甲基}-4H,5H,6H,7H-吡唑并[1,5-a]吡啶-3-甲酸 CAS No. 2091419-29-1](/img/structure/B2717974.png)

4-({[(叔丁氧羰基)氨基]甲基}-4H,5H,6H,7H-吡唑并[1,5-a]吡啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

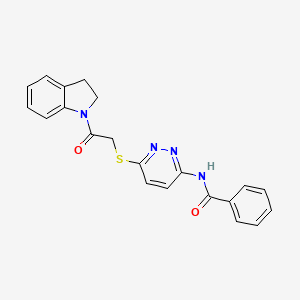

The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (BOC) protecting groups . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy . The 1H-NMR and 13C-NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule, their chemical environments, and how they are connected .Chemical Reactions Analysis

The compound can undergo various chemical reactions depending on the conditions. For example, the BOC group can be removed under acidic conditions to reveal the amine group . The compound can also participate in reactions involving the pyrazolo[1,5-a]pyridine core .科学研究应用

Use in Organic Synthesis

The tert-butoxycarbonyl (Boc) group in the compound is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Use in Peptide Foldamers

The compound could potentially be involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . Peptide foldamers are sequence-specific oligomers that mimic the ability of peptides to adopt well-defined three-dimensional structures.

Use in Drug Development

The compound could potentially be used in the development of new drugs. For example, Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate. Upon deprotonation, this reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated. This approach is complementary to the Gabriel synthesis of amines .

Use as a Reference Substance

The compound can be used as a reference substance for drug impurities and reagents . This is particularly useful in pharmaceutical research and development, where accurate identification and quantification of impurities is crucial.

Use in Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is used to synthesize carbon-carbon bonds, an essential process in organic chemistry.

安全和危害

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling the compound, including the use of personal protective equipment and working in a well-ventilated area .

属性

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-5-4-6-17-11(9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPYNGBYISAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN2C1=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)

![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)

![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one](/img/structure/B2717907.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)